4-(Bromomethyl)-3-nitrobenzonitrile
Overview
Description
4-(Bromomethyl)-3-nitrobenzonitrile is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermophysical Studies
4-(Bromomethyl)-3-nitrobenzonitrile, as part of the nitrobenzonitriles family, has been studied for its thermophysical properties. A study by Jiménez et al. (2002) investigated the heat capacities and enthalpies of transitions of nitrobenzonitriles, including 4-nitrobenzonitrile, using differential scanning calorimetry. This research provides insights into the behavior of such compounds as a function of temperature, which is crucial for their applications in various scientific and industrial processes (Jiménez et al., 2002).
Hydrogenation Processes
Koprivova and Červený (2008) explored the hydrogenation of nitrobenzonitriles, including 4-nitrobenzonitrile, using Raney nickel catalyst. The study demonstrated that the position of the nitro group relative to the nitrile group significantly influences the hydrogenation process, leading to various products and intermediates. This research contributes to understanding the chemical reactivity and potential applications of nitrobenzonitriles in synthetic chemistry (Koprivova & Červený, 2008).
Regiochemistry and Theoretical Studies
Dorostkar-Ahmadi et al. (2011) investigated the reactivity and regiochemistry of isoxazoles derived from 4-nitrobenzonitrile oxide through 1,3-dipolar cycloaddition reactions. The study combined experimental and theoretical approaches, including density functional theory (DFT) and activation energy calculations, to understand the molecular interactions and transformations involved. Such studies are crucial for designing and synthesizing novel organic compounds with specific properties (Dorostkar-Ahmadi et al., 2011).
Spectroscopic Analysis
Sert, Çırak, and Ucun (2013) conducted a vibrational analysis of 4-chloro-3-nitrobenzonitrile, a closely related compound to this compound, using quantum chemical calculations. The study provided detailed insights into the molecular structure, including harmonic and anharmonic vibrational frequencies, which are essential for understanding the physical and chemical properties of these compounds (Sert et al., 2013).
Solubility and Pharmaceutical Applications
Wanxin et al. (2018) researched the solubility of 4-nitrobenzonitrile in various binary solvent mixtures. Understanding the solubility of such compounds is vital for their application in pharmaceuticals and other industries where precise solubility is crucial for process optimization and product formulation (Wanxin et al., 2018).
Mechanism of Action
Target of Action
4-(Bromomethyl)-3-nitrobenzonitrile is a chemical compound that is often used in laboratory settings for the synthesis of various substances . It’s important to note that the compound’s bromomethyl group could potentially undergo nucleophilic substitution reactions, suggesting that it might interact with biological macromolecules containing nucleophilic functional groups.
Mode of Action
Based on its structure, it can be inferred that it might participate in nucleophilic substitution reactions due to the presence of the bromomethyl group . In such reactions, a nucleophile, which could be a molecule in the target cell, would attack the carbon atom bonded to the bromine atom, leading to the formation of a new bond and the release of a bromide ion.
Biochemical Pathways
Given its potential reactivity, it could conceivably interfere with various biochemical pathways by reacting with nucleophilic functional groups present in biological macromolecules .
Result of Action
It’s important to note that any compound containing a bromomethyl group has the potential to react with biological macromolecules, which could lead to various cellular effects depending on the specific molecules and cells involved .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(bromomethyl)-3-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-7-2-1-6(5-10)3-8(7)11(12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKRYMGLNZFYCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619836 | |
Record name | 4-(Bromomethyl)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223512-70-7 | |
Record name | 4-(Bromomethyl)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.